molecular formula C12H13NO2 B13243986 3-(4-Methoxyphenyl)oxolane-3-carbonitrile

3-(4-Methoxyphenyl)oxolane-3-carbonitrile

Katalognummer: B13243986
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: LPIGDELMLXVRAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)oxolane-3-carbonitrile is a chemical compound that belongs to the class of oxolane derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)oxolane-3-carbonitrile typically involves the reaction of 4-methoxyaniline with a suitable oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various oxolane derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)oxolane-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(4-Methoxyphenyl)oxolane-3-carbonitrile include other oxolane derivatives with different substituents on the phenyl ring, such as:

  • 3-(4-Hydroxyphenyl)oxolane-3-carbonitrile
  • 3-(4-Chlorophenyl)oxolane-3-carbonitrile
  • 3-(4-Nitrophenyl)oxolane-3-carbonitrile .

Uniqueness

The uniqueness of this compound lies in its specific methoxy substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

3-(4-methoxyphenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-14-11-4-2-10(3-5-11)12(8-13)6-7-15-9-12/h2-5H,6-7,9H2,1H3

InChI-Schlüssel

LPIGDELMLXVRAW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2(CCOC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.